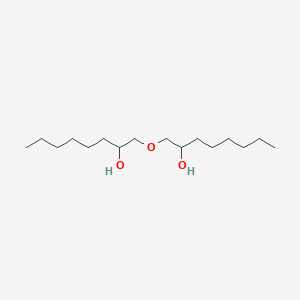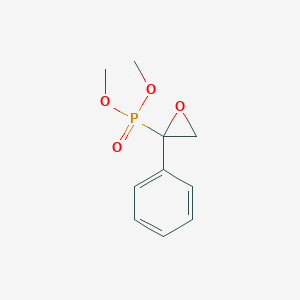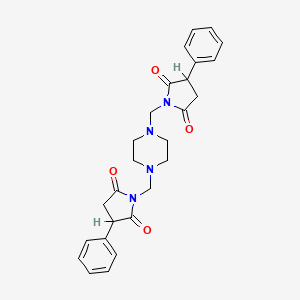
Silane, tetra-2-furanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, tetra-2-furanyl- is an organosilicon compound characterized by the presence of four furan rings attached to a central silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silane, tetra-2-furanyl- can be synthesized through the reaction of silicon tetrachloride with furan in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The general reaction scheme is as follows:
SiCl4+4C4H4O→Si(C4H3O)4+4HCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of silane, tetra-2-furanyl- involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Silane, tetra-2-furanyl- undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form silane derivatives with partially or fully hydrogenated furan rings.
Substitution: The furan rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve electrophilic reagents such as halogens or alkylating agents, and are carried out in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Furanones, hydroxylated furans.
Reduction: Partially or fully hydrogenated silane derivatives.
Substitution: Halogenated or alkylated silane derivatives.
Aplicaciones Científicas De Investigación
Silane, tetra-2-furanyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biologically active molecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of novel anticancer drugs.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and composites, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which silane, tetra-2-furanyl- exerts its effects involves the interaction of the furan rings with various molecular targets. The furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The silicon atom can also form covalent bonds with other elements, further enhancing the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
Silane (SiH₄): A simple silane compound with four hydrogen atoms attached to silicon.
Tetrasilane (Si₄H₁₀): A silane compound with a chain of four silicon atoms.
Phenylsilane (C₆H₅SiH₃): A silane compound with a phenyl group attached to silicon.
Uniqueness
Silane, tetra-2-furanyl- is unique due to the presence of four furan rings, which impart distinct electronic and steric properties. This makes it more versatile in terms of reactivity and potential applications compared to simpler silane compounds. The furan rings also provide additional sites for functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Número CAS |
20026-17-9 |
|---|---|
Fórmula molecular |
C16H12O4Si |
Peso molecular |
296.35 g/mol |
Nombre IUPAC |
tetrakis(furan-2-yl)silane |
InChI |
InChI=1S/C16H12O4Si/c1-5-13(17-9-1)21(14-6-2-10-18-14,15-7-3-11-19-15)16-8-4-12-20-16/h1-12H |
Clave InChI |
CXIRYLAUBXNUBV-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)[Si](C2=CC=CO2)(C3=CC=CO3)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
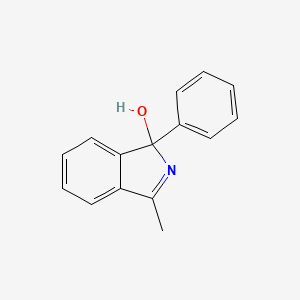
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
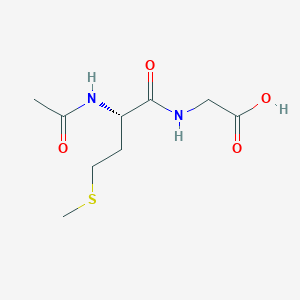
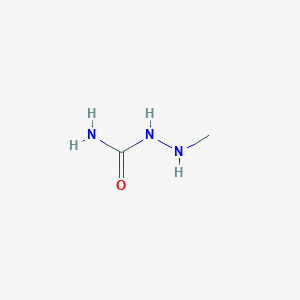
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)

